

An In-depth Technical Guide to 4-Hydroxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-2,5-dimethylbenzaldehyde

Cat. No.: B113098

[Get Quote](#)

Introduction

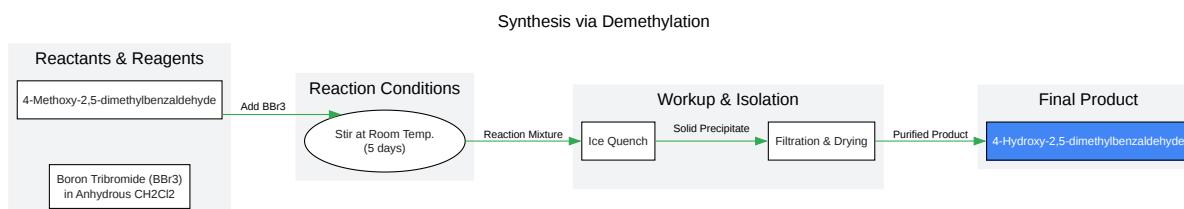
4-Hydroxy-2,5-dimethylbenzaldehyde (CAS No: 85231-15-8) is an aromatic organic compound characterized by a benzaldehyde scaffold substituted with a hydroxyl group and two methyl groups.^{[1][2]} With the molecular formula C₉H₁₀O₂, it serves as a valuable intermediate in various fields of organic synthesis.^{[1][3]} Its structural features, particularly the reactive aldehyde and phenolic hydroxyl groups, make it a versatile building block for more complex molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectroscopic data, reactivity, and potential applications, with a focus on its relevance to researchers in chemistry and drug discovery.

Chemical Structure and Physicochemical Properties

4-Hydroxy-2,5-dimethylbenzaldehyde is a crystalline solid with a distinct aromatic odor.^[1] Its key physical and chemical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	85231-15-8	[2] [4] [5]
Molecular Formula	C9H10O2	[1] [2] [5]
Molecular Weight	150.17 g/mol	[2] [5] [6]
Appearance	Colorless crystalline solid	[1]
Melting Point	61-63 °C	[1]
Boiling Point	142-144 °C	[1]
272.7 ± 35.0 °C at 760 mmHg	[5]	
Density	1.13 g/cm ³	[1] [5]
SMILES	CC1=CC(=C(C=C1O)C)C=O	[3]
InChIKey	XLIMLVMYIYSMIQ- UHFFFAOYSA-N	[3]

Synthesis Protocols and Workflows


The synthesis of **4-Hydroxy-2,5-dimethylbenzaldehyde** can be achieved through several routes, most notably via the demethylation of its methoxy precursor or the formylation of the corresponding phenol.

Demethylation of 4-Methoxy-2,5-dimethylbenzaldehyde

A common and effective method involves the cleavage of the methyl ether in 4-methoxy-2,5-dimethylbenzaldehyde using a strong Lewis acid like boron tribromide.[\[4\]](#)

- Materials: 4-methoxy-2,5-dimethylbenzaldehyde (1.24 g, 7.55 mmol), anhydrous dichloromethane (12 mL), boron tribromide (1.75 g, 18.5 mmol), ice (150 g).[\[4\]](#)
- Procedure:
 - Dissolve 4-methoxy-2,5-dimethylbenzaldehyde in anhydrous dichloromethane under an inert atmosphere.[\[4\]](#)

- Slowly add pure boron tribromide dropwise to the stirred solution. A tan-colored precipitate may form during the addition.[4]
- Stir the resulting suspension at room temperature for 5 days to ensure the reaction goes to completion.[4]
- Carefully pour the reaction mixture into a beaker containing 150 g of ice to quench the reaction.[4]
- Once the ice has completely melted, isolate the solid product, **4-Hydroxy-2,5-dimethylbenzaldehyde**, by filtration.[4]
- Dry the product to yield the final compound. This procedure has been reported to provide a quantitative yield.[4]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Hydroxy-2,5-dimethylbenzaldehyde**.

Carbonylation of p-Methylphenol

An alternative approach involves the carbonylation of p-methylphenol, where the compound reacts with formaldehyde under specific conditions to introduce the aldehyde group.[1] While less detailed in available literature, this method represents a direct formylation pathway.

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural confirmation of the compound.

¹H-NMR Spectroscopy

The proton NMR spectrum provides definitive structural information.

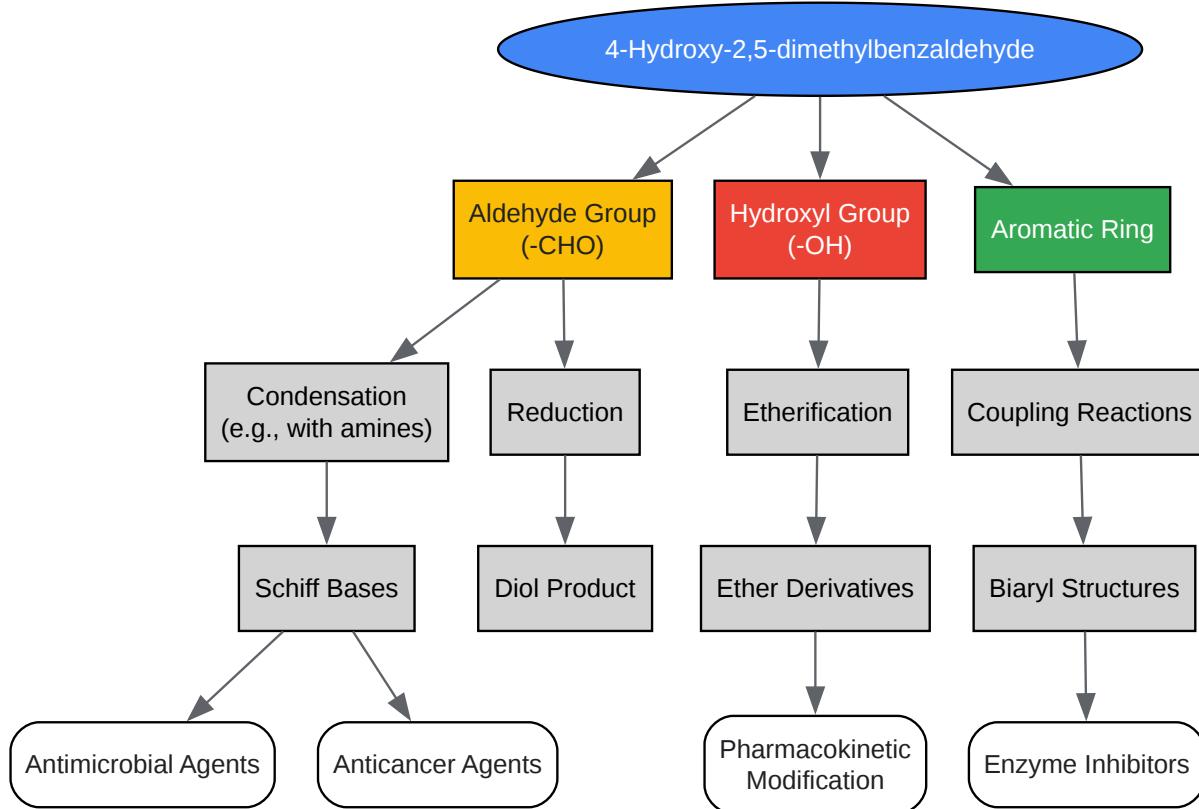
Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.40	Singlet	1H	Phenolic Hydroxyl (-OH)
9.98	Singlet	1H	Aldehyde Proton (-CHO)
7.54	Singlet	1H	Aromatic Proton (Ar-H)
6.68	Singlet	1H	Aromatic Proton (Ar-H)
2.49	Singlet	3H	Methyl Group (-CH ₃)
2.13	Singlet	3H	Methyl Group (-CH ₃)

Spectrum acquired in
DMSO-d6 at 400
MHz.[4]

Mass Spectrometry

Predicted mass spectrometry data indicates the expected mass-to-charge ratios for various adducts.[3]

Adduct	m/z (Predicted)
[M+H] ⁺	151.07536
[M+Na] ⁺	173.05730
[M-H] ⁻	149.06080
[M] ⁺	150.06753


Data calculated using CCSbase.[3]

Reactivity and Applications in Drug Development

The chemical reactivity of **4-Hydroxy-2,5-dimethylbenzaldehyde** is dominated by its aldehyde and hydroxyl functional groups, making it a valuable scaffold in medicinal chemistry.

- As a Synthetic Intermediate: It is an important intermediate for synthesizing various organic molecules, including pharmaceuticals, pigments, and dyes.^[1] Its structure is analogous to other substituted hydroxybenzaldehydes that are key precursors in drug manufacturing, such as 4-hydroxy-3,5-dimethylbenzaldehyde, an intermediate for the HIV drug Etravirine.^[6]
- Reactions of the Aldehyde Group: The aldehyde functional group can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines to form Schiff bases.^[7] Schiff bases derived from substituted benzaldehydes are widely explored for their potential anticancer and antimicrobial activities.^[7]
- Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. These modifications are often used in drug design to modulate a compound's pharmacokinetic properties, such as lipophilicity and metabolic stability.^[7]
- Potential as a Bioactive Scaffold: Benzaldehyde derivatives are investigated for various therapeutic applications. For instance, benzyloxybenzaldehyde derivatives have been studied as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme linked to cancer.^[8] The core structure of **4-Hydroxy-2,5-dimethylbenzaldehyde** provides a foundation for developing novel enzyme inhibitors and other bioactive agents.^[9]

Reactivity & Application Pathways

[Click to download full resolution via product page](#)

Caption: Logical relationships of the compound's functional groups to potential applications.

Safety and Handling

4-Hydroxy-2,5-dimethylbenzaldehyde is classified as an irritating compound.^[1] Standard laboratory safety protocols should be strictly followed during handling.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat to avoid contact with skin and eyes.^[1]
- Handling: Use in a well-ventilated area or under a chemical fume hood.^[1]
- Storage: Store in a cool, dry place away from high temperatures and sources of ignition.^[1] A storage temperature of -20°C is also recommended.^[2]

Conclusion

4-Hydroxy-2,5-dimethylbenzaldehyde is a well-characterized aromatic compound with significant utility as a chemical intermediate. Its straightforward synthesis and the versatile reactivity of its functional groups make it an attractive building block for creating a diverse range of molecules. For researchers in drug discovery and medicinal chemistry, it represents a valuable scaffold for the development of novel therapeutic agents, leveraging established structure-activity relationships of related benzaldehyde derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. usbio.net [usbio.net]
- 3. PubChemLite - 4-hydroxy-2,5-dimethyl-benzaldehyde (C9H10O2) [pubchemlite.lcsb.uni.lu]
- 4. 4-Hydroxy-2,5-dimethylbenzaldehyde | 85231-15-8 [chemicalbook.com]
- 5. 4-Hydroxy-2,5-dimethylbenzaldehyde | CAS#:85231-15-8 | Chemsoc [chemsoc.com]
- 6. innospk.com [innospk.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. What Can't 2,5-Dihydroxybenzaldehyde Do? Scientists Are Stunned by Its Versatility - Jiangxi Zhongding Biotechnology Co., Ltd. [jxd-chem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Hydroxy-2,5-dimethylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b113098#4-hydroxy-2-5-dimethylbenzaldehyde-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com